5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H6ClN3. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 5th position, two methyl groups at the 1st and 3rd positions, and a nitrile group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,5-dimethylpyrazole with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: Lacks the chlorine and nitrile groups, making it less reactive in certain contexts.
5-chloro-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with only one methyl group, affecting its chemical properties.
1,3-dimethyl-1H-pyrazole-4-carbonitrile: Lacks the chlorine atom, which can influence its reactivity and applications.
Uniqueness
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and nitrile groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSBKLHMMUZYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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